molecular formula C6H20Dy2O22 B8022775 Dysprosium(III) oxalate decahydrate

Dysprosium(III) oxalate decahydrate

Cat. No.: B8022775
M. Wt: 769.21 g/mol
InChI Key: ULOOLRKTTNPQEM-UHFFFAOYSA-H
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Description

Dysprosium(III) oxalate decahydrate (Dy₂(C₂O₄)₃·10H₂O) is a coordination compound of dysprosium, a rare earth element, with oxalate ligands. Its molecular formula is C₆H₂₀Dy₂O₂₂, with a molecular weight of 769.2 g/mol . The compound appears as a white crystalline powder, is insoluble in water, and has a melting point of 40°C . It is synthesized via hydrothermal methods or doping into isostructural frameworks, such as lanthanum oxalate, forming single crystals with sharp X-ray diffraction peaks .

Key applications include its use in nuclear reactor control rods due to dysprosium’s high thermal neutron absorption cross-section and in magnetic materials. Safety data highlight hazards such as skin/eye irritation (H315, H319, H335) and a WGK Germany rating of 3 .

Properties

IUPAC Name

dysprosium(3+);oxalate;decahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Dy.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOLRKTTNPQEM-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Dy+3].[Dy+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Dy2O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648461
Record name Dysprosium ethanedioate--water (2/3/10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

769.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24670-07-3
Record name Dysprosium ethanedioate--water (2/3/10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium(III) oxalate decahydrate can be synthesized through a hydrothermal method. In this process, dysprosium nitrate or dysprosium chloride is reacted with oxalic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound involves similar hydrothermal synthesis methods but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dysprosium(III) oxalate decahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C6_6Dy2_2O12_{12}·10H2_2O
  • Molecular Weight : 769.21 g/mol
  • Appearance : White powder
  • Solubility : Highly insoluble in water
  • Melting Point : Decomposes at approximately 40 °C (loss of water)

Dysprosium(III) oxalate decahydrate is synthesized through hydrothermal methods, where dysprosium salts react with oxalic acid under controlled conditions. The compound is known for its stability and ability to convert to dysprosium oxide upon heating, making it useful in various applications.

Magnetic Materials

This compound plays a significant role in the study of magnetic materials, particularly in understanding magnetic relaxation processes. Its unique magnetic properties make it suitable for:

  • Magnetic Nanomaterials : Used in the development of nanomagnets for applications in data storage and spintronics.
  • Magnetic Resonance Studies : Employed in electron paramagnetic resonance (EPR) studies to investigate the behavior of dysprosium ions in various matrices .

Luminescent Materials

The compound is incorporated into luminescent molecular nanomagnets, which are essential for:

  • Optical Devices : Utilized in the fabrication of phosphors for LED lighting and display technologies.
  • Bioimaging : Serves as a luminescent probe for biological imaging due to its photophysical properties .

Catalysis

This compound acts as a catalyst in several chemical reactions:

  • Environmental Catalysis : Applied in catalytic converters and processes aimed at reducing environmental pollutants.
  • Organic Synthesis : Facilitates various organic reactions through its ability to form stable complexes with different ligands .

Material Science

In material science, this compound is used to develop new materials with tailored properties:

  • Composite Materials : Enhances the magnetic and luminescent properties of composites used in advanced technological applications.
  • Nanostructured Materials : Investigated for use in nanotechnology applications due to its unique structural characteristics .

Data Table: Comparison of Dysprosium Compounds

CompoundSolubilityMagnetic PropertiesLuminescenceCommon Applications
This compoundInsolubleHighYesMagnetic materials, luminescent devices
Dysprosium(III) ChlorideSolubleModerateNoCoordination chemistry
Dysprosium(III) NitrateSolubleModerateNoElectrolytes, catalysts
Dysprosium(III) SulfateSolubleLowNoParamagnetic materials

Case Study 1: Magnetic Nanomaterials Development

A study focused on the incorporation of this compound into magnetic nanomaterials demonstrated enhanced magnetic properties suitable for high-density data storage. The research highlighted how varying concentrations affected the magnetic relaxation times, leading to improved performance metrics compared to traditional materials .

Case Study 2: Luminescent Probes in Bioimaging

Research involving this compound as a luminescent probe showcased its effectiveness in bioimaging applications. The study revealed that the compound's luminescence could be tuned by altering the coordination environment, allowing for specific targeting of biological markers .

Mechanism of Action

The mechanism by which dysprosium(III) oxalate decahydrate exerts its effects is primarily through its coordination chemistry. The dysprosium ions can form stable complexes with various ligands, which can alter the magnetic and luminescent properties of the compound. These complexes can interact with molecular targets and pathways, leading to specific chemical and physical effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Dysprosium(III) oxalate decahydrate shares isostructural frameworks with other rare earth (RE) oxalates, including lanthanum, cerium, praseodymium, and neodymium oxalates. For example:

  • Cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O) crystallizes in the P21/c space group, with Ce³⁺ ions bonded to three oxalate ligands and three water molecules .
  • Neodymium(III) oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O) adopts a similar orthorhombic P212121 structure .

The ionic radius of Dy³+ (0.912 Å ) is smaller than that of La³+ (1.032 Å ) or Nd³+ (0.983 Å ), leading to subtle lattice parameter variations and differences in thermal stability .

Table 1: Structural Parameters of RE Oxalate Decahydrates
Compound Space Group Ionic Radius (RE³⁺, Å) Reference
Dy₂(C₂O₄)₃·10H₂O P21/c 0.912
Ce₂(C₂O₄)₃·10H₂O P21/c 1.01
Nd₂(C₂O₄)₃·10H₂O P212121 0.983

Physical and Chemical Properties

Solubility:
  • Dy oxalate decahydrate : Insoluble in water .
  • Nd oxalate decahydrate : Similarly insoluble .
  • Dy nitrate hexahydrate (Dy(NO₃)₃·6H₂O): Highly water-soluble, forming yellow hygroscopic crystals .
Thermal Stability:
  • Dy oxalate decomposes at 40°C , releasing water .
  • Cerium oxalate converts to CeO₂ at elevated temperatures (220°C) under hydrothermal conditions .
Molecular Weight:
Compound Molecular Weight (g/mol)
Dy₂(C₂O₄)₃·10H₂O 769.2
Nd₂(C₂O₄)₃·10H₂O 732.69
Yb₂(C₂O₄)₃·10H₂O 726.04

The higher molecular weight of Dy oxalate reflects dysprosium’s larger atomic mass compared to Nd and Yb .

Biological Activity

Dysprosium(III) oxalate decahydrate, with the chemical formula Dy2(C2O4)310H2O\text{Dy}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}, is a rare earth compound that has garnered interest due to its unique properties and potential applications in various fields, including biology and medicine. This article provides a comprehensive overview of its biological activity, safety profile, and relevant research findings.

  • Molecular Formula : C6H26Dy2O22\text{C}_6\text{H}_{26}\text{Dy}_2\text{O}_{22}
  • Molecular Weight : 775.252 g/mol
  • CAS Number : 24670-07-3
  • Melting Point : 40 °C (decomposes upon heating)

This compound is characterized by its solubility in certain solvents and its formation of stable complexes with various ligands, which can influence its biological interactions.

Toxicity Profile

Dysprosium compounds, including dysprosium(III) oxalate, have been studied for their toxicity. Soluble dysprosium salts are considered mildly toxic, while insoluble forms like dysprosium(III) oxalate are generally regarded as non-toxic under normal conditions . However, exposure to high concentrations can lead to harmful effects, necessitating careful handling.

In Vitro Studies

Recent studies have investigated the cellular effects of dysprosium compounds. For instance:

  • Cell Viability : Research has shown that dysprosium ions can affect cell viability in various cell lines. In vitro assays indicate that at low concentrations, dysprosium ions may promote cell proliferation, while higher concentrations can induce cytotoxicity .
  • Mechanisms of Action : Dysprosium ions have been observed to interact with cellular components such as proteins and nucleic acids, potentially leading to oxidative stress and apoptosis in sensitive cell types .

Study on Magnetic Properties and Biological Implications

One notable study explored the magnetic properties of a 3D metal-organic framework (MOF) constructed from dysprosium(III) oxalate. The study highlighted the compound's ferromagnetic coupling and its potential applications in targeted drug delivery systems due to its unique magnetic properties . This suggests that dysprosium-based compounds could be engineered for specific therapeutic uses.

Effects on Enzyme Activity

Another investigation focused on the impact of dysprosium(III) ions on enzyme activities. It was found that these ions could modulate the activity of certain enzymes involved in metabolic pathways, indicating a potential role in biochemical processes .

Research Findings Summary

Study FocusFindingsReference
Toxicity AssessmentMildly toxic at high concentrations; insoluble forms are generally non-toxic
Cellular EffectsLow concentrations promote proliferation; high concentrations induce cytotoxicity
Magnetic PropertiesFerromagnetic coupling; potential for drug delivery applications
Enzyme ModulationDysprosium ions can affect enzyme activity in metabolic pathways

Q & A

Q. What are the standard laboratory methods for synthesizing Dysprosium(III) oxalate decahydrate?

this compound is typically synthesized via precipitation. A common approach involves reacting Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O) with oxalic acid (H₂C₂O₄) in aqueous solution. Key steps include:

  • Dissolving Dy(NO₃)₃·6H₂O in deionized water under stirring.
  • Adding a stoichiometric excess of oxalic acid (molar ratio 1:1.5 Dy³⁺:C₂O₄²⁻) to ensure complete precipitation.
  • Adjusting pH to ~3–4 to avoid hydrolysis of Dy³⁺ while promoting oxalate ligand coordination.
  • Filtering and washing the precipitate with cold water to remove nitrate residues, followed by drying at 40°C to retain the decahydrate structure .

Q. How is the purity and composition of this compound validated post-synthesis?

Researchers employ a combination of techniques:

  • X-ray Diffraction (XRD): Confirms crystallinity and matches peaks with reference data (CAS RN: 24670-07-3). The decahydrate structure should show characteristic reflections at 2θ = 15.2°, 19.7°, and 29.3° .
  • Thermogravimetric Analysis (TGA): Measures mass loss upon heating. A 10 H₂O loss (~25% mass loss) at 40–120°C confirms the decahydrate, followed by oxalate decomposition above 300°C .
  • Elemental Analysis: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) quantifies Dy³⁺ content, while combustion analysis determines C and H .

Q. What is the solubility profile of this compound, and how does this influence experimental handling?

The compound is insoluble in water and most organic solvents (e.g., ethanol, acetone). This insolubility necessitates:

  • Conducting reactions in acidic aqueous media (pH < 4) to prevent unintended dissolution.
  • Using centrifugation or filtration for purification.
  • Storing in desiccators with silica gel to avoid deliquescence .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound, and how are kinetic parameters derived?

Thermal decomposition occurs in stages:

  • Dehydration (40–120°C): Loss of 10 H₂O molecules, confirmed by endothermic peaks in Differential Scanning Calorimetry (DSC).
  • Oxalate Decomposition (300–600°C): Exothermic breakdown of C₂O₄²⁻ into CO₂, leaving Dy₂O₃ as the final product. Kinetic studies use model-free methods (e.g., Flynn-Wall-Ozawa) applied to TGA data to calculate activation energy (~150–200 kJ/mol for oxalate decomposition). In situ XRD tracks phase transitions during calcination .

Q. How can computational modeling predict the crystal structure and stability of this compound?

Density Functional Theory (DFT) simulations:

  • Optimize lattice parameters (monoclinic system, space group C2/c) and hydrogen bonding networks.
  • Calculate cohesive energy to assess stability (~-5.2 eV per formula unit).
  • Molecular dynamics (MD) simulations predict dehydration pathways under thermal stress .

Q. What role does this compound play in synthesizing high-purity Dy₂O₃ nanoparticles?

The compound serves as a precursor for Dy₂O₃ via controlled calcination:

  • Calcination at 800°C for 2 hours yields phase-pure Dy₂O₃ nanoparticles (20–50 nm, confirmed by TEM).
  • Morphology control: Adding surfactants (e.g., PVP) during precipitation templating produces spherical or rod-like Dy₂O₃. Applications include magneto-optical ceramics and neutron-absorbing materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysprosium(III) oxalate decahydrate
Reactant of Route 2
Dysprosium(III) oxalate decahydrate

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